![molecular formula C17H12F3N3O2S B2677324 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide CAS No. 338396-94-4](/img/structure/B2677324.png)
4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiazole ring, a trifluoromethoxy group, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For instance, trifluoromethylpyridines, which are part of the structure, can be synthesized through various methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings are aromatic and planar, while the trifluoromethoxy group is likely to be in a tetrahedral configuration due to the sp3 hybridization of the carbon atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the amide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could increase its lipophilicity, affecting its solubility and distribution in the body if used as a drug .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-10-14(26-16(22-10)11-6-8-21-9-7-11)15(24)23-12-2-4-13(5-3-12)25-17(18,19)20/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBNVUEWZOCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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